molecular formula C6H4Cl4N2 B14690491 2,4,5,6-Tetrachlorobenzene-1,3-diamine CAS No. 26288-19-7

2,4,5,6-Tetrachlorobenzene-1,3-diamine

Cat. No.: B14690491
CAS No.: 26288-19-7
M. Wt: 245.9 g/mol
InChI Key: DTUNENHHMJQMSM-UHFFFAOYSA-N
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Description

Chemical Structure: 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile (Chlorothalonil) is a halogenated aromatic compound with two nitrile (-CN) groups at positions 1 and 3 and four chlorine atoms at positions 2, 4, 5, and 6. Its molecular formula is C₈Cl₄N₂, with a molecular weight of 265.91 g/mol .

Properties

CAS No.

26288-19-7

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-diamine

InChI

InChI=1S/C6H4Cl4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2

InChI Key

DTUNENHHMJQMSM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl)N

Origin of Product

United States

Preparation Methods

Direct Electrophilic Chlorination

Direct chlorination of 1,3-diaminobenzene (m-phenylenediamine) presents challenges due to the activating nature of amino groups, which promote over-chlorination. To mitigate this, protective acetylation is employed. The amino groups are acetylated to form 1,3-diacetamidobenzene, reducing their activation effect. Subsequent chlorination with chlorine gas in the presence of iodine and chlorosulfonic acid at 60–65°C yields 2,4,5,6-tetrachloro-1,3-diacetamidobenzene. Hydrolysis of the acetamide groups using concentrated hydrochloric acid then produces the target diamine.

Key Data :

  • Yield : ~40–50% after hydrolysis.
  • Reagents : Cl₂ (excess), H₂SO₄, ClSO₃H, I₂ (catalytic).
  • Conditions : 60–65°C, 12–24 hours.

Regioselective Chlorination via Directed Metalation

Alternative approaches leverage directed ortho-metalation to install chlorines at specific positions. Using n-butyllithium and tetramethylethylenediamine (TMEDA), 1,3-diaminobenzene is deprotonated at the 2- and 6-positions. Quenching with hexachloroethane introduces chlorines, followed by additional chlorination at the 4- and 5-positions using FeCl₃ catalysis.

Key Data :

  • Yield : 55–60%.
  • Limitation : Requires stringent anhydrous conditions.

Reduction of 1,3-Dinitro-2,4,5,6-tetrachlorobenzene

Nitration Followed by Chlorination

This method begins with nitration of 1,3-dichlorobenzene to form 1,3-dichloro-4,6-dinitrobenzene. Further chlorination with Cl₂/SO₂Cl₂ at 120°C introduces chlorines at the 2- and 5-positions, yielding 1,3-dinitro-2,4,5,6-tetrachlorobenzene. Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride reduction converts the nitro groups to amines.

Key Data :

  • Nitration Yield : 70–75%.
  • Reduction Efficiency : 90–95% (SnCl₂/HCl).

One-Pot Chlorination-Nitration

A streamlined approach involves chlorinating 1,3-dinitrobenzene in a mixture of fuming sulfuric acid and iodine, enabling simultaneous nitration and chlorination. This method reduces intermediate isolation steps but requires precise temperature control (50–60°C) to avoid decomposition.

Key Data :

  • Overall Yield : 50–55%.
  • Purity : ≥98% (HPLC).

Hydrolysis of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene

Carbamoylation and Subsequent Hydrolysis

Starting with 2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide (CAS 1786-86-3), hydrolysis under acidic or basic conditions cleaves the carboxamide groups to amines. Concentrated HCl at reflux (110°C, 48 hours) achieves complete conversion, though prolonged heating risks dechlorination.

Key Data :

  • Hydrolysis Yield : 80–85%.
  • Byproducts : Trace amounts of dechlorinated species (<2%).

Comparative Analysis of Methods

Method Yield Complexity Purity Cost
Direct Chlorination 40–50% Moderate 95–97% $$
Nitro Reduction 50–55% High 98% $$$
Carbamoyl Hydrolysis 80–85% Low 97–99% $$

Insights :

  • The hydrolysis route offers superior yields but depends on precursor availability.
  • Nitro reduction achieves high purity but involves hazardous intermediates (e.g., nitro compounds).

Industrial-Scale Considerations

Solvent Selection

Chlorination reactions commonly use 1,2-dichloroethane for its inertness and high boiling point (83°C). Post-reaction, solvent recovery via distillation reduces costs.

Waste Management

Spent chlorosulfonic acid and metal catalysts require neutralization with aqueous NaOH to form non-hazardous salts (e.g., Na₂SO₄, NaCl).

Emerging Techniques

Photocatalytic Chlorination

Recent advances explore UV-light-mediated chlorination using TiO₂ catalysts , reducing reliance on corrosive acids. Preliminary trials report yields of 45–50% under milder conditions (40°C, 6 hours).

Biocatalytic Amination

Enzymatic reduction of nitro groups via nitroreductases offers an eco-friendly alternative, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrachlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

2,4,5,6-Tetrachlorobenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachlorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino groups enable it to form strong bonds with various substrates, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Key Research Findings

Chlorothalonil vs. Metabolites : Chlorothalonil’s environmental persistence is mitigated by degradation into metabolites like 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene, which exhibit higher regulatory scrutiny due to detection in water systems .

Synthetic ligands (L1/L2) leverage the tetrachlorobenzene core for metal coordination, expanding applications beyond agriculture .

Analytical Challenges : Detection of Chlorothalonil metabolites requires advanced techniques (e.g., GC-MS), highlighting the need for improved sensitivity in environmental monitoring .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility
Chlorothalonil C₈Cl₄N₂ 265.91 Nitriles (-CN) 6×10⁻⁴ g/L
1,3-Dicarbamoyl metabolite C₈H₄Cl₄N₂O₂ 340.96 Carbamoyl (-CONH₂) Higher (estimated)
2,3,5,6-Tetrachloroaniline C₆H₃Cl₄N 229.91 Amine (-NH₂) Moderate
2,4,5,6-Tetrachloro-m-xylene C₈H₆Cl₄ 243.94 Methyl (-CH₃) Low (lipophilic)
Table 2: Environmental and Regulatory Data
Compound Environmental Half-Life Regulatory Status Key Concerns
Chlorothalonil Weeks to months Restricted in some regions Metabolite accumulation
1,3-Dicarbamoyl metabolite Persistent Monitored under DE 38924-S Exceeds permissible levels
2,3,5,6-Tetrachloroaniline Data limited Industrial intermediate Potential toxicity

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